5F-EDMB-PINACA (ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) that emerged around 2017. [, , ] It belongs to the group of synthetic cannabinoids carrying an ethyl ester moiety at the linked group. [] 5F-EDMB-PINACA is structurally related to other SCRAs like 5F-MDMB-PINACA and EDMB-PINACA. [, ] Due to its structural similarity to other SCRAs and its activity at cannabinoid receptors, 5F-EDMB-PINACA serves as a valuable tool in scientific research, particularly in studies investigating the endocannabinoid system and developing analytical methods for detecting emerging SCRAs.
5F-EDMB-PINACA is derived from the structural modifications of earlier synthetic cannabinoids, particularly those containing an ethyl ester moiety. It is categorized as a synthetic cannabinoid receptor agonist, which means it binds to cannabinoid receptors in the brain, producing effects akin to those of natural cannabinoids. The compound was temporarily scheduled by the Drug Enforcement Administration in the United States in 2019 and was permanently classified as a Schedule I controlled substance in April 2022 due to its potential for abuse and lack of accepted medical use .
The synthesis of 5F-EDMB-PINACA typically involves several chemical reactions that introduce various functional groups into its structure. While specific proprietary methods may exist, a general approach includes:
5F-EDMB-PINACA undergoes various chemical transformations during metabolism:
These reactions are critical for understanding how the compound is processed in biological systems and for developing detection methods in forensic toxicology .
5F-EDMB-PINACA acts primarily as an agonist at cannabinoid receptors, specifically CB1 receptors located in the central nervous system. The mechanism involves:
Studies indicate that variations in its structure can significantly affect potency and receptor selectivity, making it a subject of interest for further pharmacological research .
The physical properties of 5F-EDMB-PINACA include:
Chemical properties include its reactivity under acidic or basic conditions, which can facilitate hydrolysis or other transformations during metabolic processes .
5F-EDMB-PINACA has been primarily studied within the context of forensic science due to its emergence as a new psychoactive substance. Its applications include:
Despite its potential applications, the health risks associated with its use necessitate careful monitoring and regulation .
5F-EDMB-PINACA (ethyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate) first appeared in forensic casework in the early 2020s as part of the fourth-generation synthetic cannabinoid receptor agonists (SCRAs). Initial identifications occurred through advanced mass spectrometry techniques in seized materials and biological specimens across European and North American jurisdictions. The compound was formally notified as a novel psychoactive substance (NPS) by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in late 2020, following its detection in herbal smoking mixtures and impregnated paper products intended for smuggling into correctional facilities [1] [8]. By 2021, 5F-EDMB-PINACA prevalence surged, accounting for 10.1% of SCRA-positive urine samples in German toxicology screenings between October 2020 and February 2022, indicating rapid market penetration [3]. Its emergence coincided with China’s 2021 generic SCRA controls, which prompted clandestine chemists to modify tail groups and linker chemistry to circumvent regulatory frameworks [5] [8].
Table 1: Timeline of 5F-EDMB-PINACA Forensic Identification
Year | Detection Context | Region | Analytical Method | |
---|---|---|---|---|
2020 | Seized herbal blends | European Union | LC-QTOF-MS/MS | |
2021 | Prison smuggling materials (impregnated paper) | United Kingdom | GC-MS & NMR | |
2021-2022 | Urine toxicology screenings | Germany | LC-QTOF-MS (metabolite analysis) | |
2023 | Temporary scheduling action | United States | DEA forensic laboratories | [3] [8] |
5F-EDMB-PINACA represents a strategic pivot in SCRA design toward ethyl ester bioisosteres, diverging from the methyl ester-dominated third-generation SCRAs like MDMB-4en-PINACA. This structural shift was driven by escalating regulatory pressure on methyl ester compounds after China’s 2021 scheduling actions. Ethyl ester functionalization (as in the EDMB tail: Ethyl 3,3-DiMethylButanoate) introduced distinct metabolic stability and detection challenges compared to methyl esters [3] [6]. Key innovations include:
Ethyl ester SCRAs now constitute a stable 10–15% of newly identified SCRA structures in forensic toxicology, demonstrating their entrenched role in the NPS landscape [3] [5].
Fourth-generation SCRAs (2018–present) are characterized by complex tail modifications and amino acid-derived cores designed to maximize potency while circumventing regulations. 5F-EDMB-PINACA exemplifies this paradigm through three structural innovations:
Table 2: Structural Features of 5F-EDMB-PINACA vs. Contemporary Fourth-Generation SCRAs
Structural Element | 5F-EDMB-PINACA | MDMB-4en-PINACA | ADB-4en-PINACA | |
---|---|---|---|---|
Core | Indole | Indazole | Indazole | |
Linker | Carboxamide | Carboxamide | Carboxamide | |
Tail | 5-Fluoropentyl | Pent-4-enyl | Pent-4-enyl | |
Amino Acid | Ethyl 3,3-dimethylbutanoate | Methyl 3,3-dimethylbutanoate | 3,3-Dimethylbutanamide | |
Metabolic Hotspot | Ethyl ester hydrolysis | Methyl ester hydrolysis | Amide hydrolysis | [1] [4] [5] |
Fourth-generation SCRAs like 5F-EDMB-PINACA prioritize stealth pharmacology: balancing receptor potency (>90% CB1 activation at 10 nM), evasion of immunoassay detection, and metabolic complexity to hinder urinalysis. Their structural kinship is evident in shared design logic:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7